molecular formula C11H15BrClN B6608763 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 2694728-44-2

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B6608763
CAS No.: 2694728-44-2
M. Wt: 276.60 g/mol
InChI Key: NOGQZXYYEXXTOZ-UHFFFAOYSA-N
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Description

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine and bromine.

    Bromination: The bromination of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 7-position of the benzazepine ring.

    Hydrochloride Formation: The final step involves the conversion of the brominated compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups within the molecule.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzazepines, while reduction reactions can produce dehalogenated or partially reduced derivatives.

Scientific Research Applications

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the mechanisms of action of benzazepine derivatives and their effects on biological systems.

    Chemical Biology: It serves as a tool compound for probing the structure-activity relationships of benzazepine-based molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
  • 7-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
  • 7-iodo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Uniqueness

The uniqueness of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride lies in its specific bromine substitution, which can confer distinct chemical and biological properties compared to its analogs. This substitution can affect the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile.

Properties

IUPAC Name

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-2-3-9-6-11(12)5-4-10(9)7-13-8;/h4-6,8,13H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQZXYYEXXTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(CN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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